molecular formula C8H12N2O2S B13978318 N-ethyl-5-methylpyridine-2-sulfonamide

N-ethyl-5-methylpyridine-2-sulfonamide

Cat. No.: B13978318
M. Wt: 200.26 g/mol
InChI Key: NWFRQZKUDPBINT-UHFFFAOYSA-N
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Description

Contextualization of Sulfonamide Compounds in Chemical Sciences

Sulfonamides are a class of synthetic compounds characterized by the -SO₂NH₂ functional group. They hold a storied place in the history of medicine as the first broadly effective systemic antibacterial agents, commonly known as sulfa drugs. Their discovery in the 1930s revolutionized the treatment of bacterial infections and paved the way for the modern antibiotic era.

Beyond their antimicrobial properties, sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities. eurjchem.comscite.airesearchgate.net This versatility has led to the development of sulfonamide-containing drugs for a multitude of therapeutic applications, including:

Anticancer agents scite.ai

Antidiabetic treatments eurjchem.comresearchgate.net

Anti-inflammatory drugs

Antiviral therapies scite.ai

Diuretics

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is another privileged scaffold in drug discovery. nih.govmdpi.com Its presence in a molecule can enhance water solubility and provide crucial binding interactions with biological targets. The combination of a sulfonamide group with a pyridine ring, as seen in N-ethyl-5-methylpyridine-2-sulfonamide, creates a molecular architecture with significant potential for biological activity. Research on various pyridine sulfonamide derivatives has demonstrated their efficacy as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and carbonic anhydrase, highlighting their potential in treating inflammation and cancer. mdpi.comnih.govnih.gov

Historical Overview of this compound Research Trajectory

A thorough review of publicly available scientific literature indicates that the specific compound, this compound (CAS Number: 1420987-64-9), has not been the subject of extensive, dedicated academic research. chemicalbook.com Its research trajectory is therefore not well-documented.

However, the synthesis of related pyridine sulfonamide structures is well-established. Typically, these compounds are prepared through the reaction of a substituted pyridine sulfonyl chloride with an appropriate amine, or by the reaction of a substituted aminopyridine with a sulfonyl chloride. These foundational synthetic methods in organic chemistry would likely be the basis for any initial synthesis of this compound.

Contemporary Research Significance and Scope for this compound

While direct research on this compound is sparse, its potential significance can be inferred from the activities of structurally similar compounds. The broad biological activities of pyridine sulfonamides suggest that this compound could be a valuable candidate for screening in various therapeutic areas.

The contemporary research scope for this compound would likely involve its synthesis and subsequent evaluation for a range of biological activities. Given the known targets of related compounds, promising areas of investigation could include its potential as an enzyme inhibitor (e.g., for kinases, proteases, or carbonic anhydrases), an antimicrobial agent, or an anticancer compound. The specific substitution pattern of an ethyl group on the sulfonamide nitrogen and a methyl group on the pyridine ring would be of interest for establishing structure-activity relationships (SAR) within a larger library of analogous compounds.

Overview of Major Research Themes and Methodological Approaches for this compound

Should this compound become a focus of academic research, the major themes and methodologies would likely align with standard practices in medicinal chemistry and drug discovery.

Major Research Themes:

Synthesis and Characterization: Development and optimization of a reliable synthetic route to produce the compound in high yield and purity.

Biological Screening: Evaluation of the compound's activity against a panel of biological targets, such as various enzymes, bacterial strains, or cancer cell lines.

Structure-Activity Relationship (SAR) Studies: Synthesis of a series of related analogues to understand how structural modifications impact biological activity.

In Silico Studies: Use of computational methods, such as molecular docking, to predict the binding of the compound to biological targets and to guide the design of more potent derivatives. eurjchem.com

Methodological Approaches:

Synthesis: Standard organic synthesis techniques, including reaction setup, workup, and purification (e.g., chromatography).

Structural Characterization: Spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and mass spectrometry to confirm the chemical structure and purity of the synthesized compound. eurjchem.comresearchgate.net

Biological Assays: A variety of in vitro assays would be employed depending on the research theme, such as enzyme inhibition assays, minimum inhibitory concentration (MIC) assays for antimicrobial activity, and cell viability assays for anticancer activity.

Detailed Research Findings on Related Pyridine Sulfonamide Derivatives

To provide context on the potential of this compound, the following tables summarize findings from studies on related pyridine sulfonamide compounds.

Biological Activity of Various Pyridine Sulfonamide Derivatives
Compound ClassBiological Activity InvestigatedKey FindingsReference
Pyridine Acyl SulfonamidesCOX-2 Inhibition, AnticancerCompound 23 showed potent COX-2 inhibitory activity (IC50 = 0.8 µM) and antiproliferative activity against several cancer cell lines. mdpi.comnih.gov
Substituted Pyridine-Based SulfonamidesAntidiabetic (α-amylase inhibition)Newly synthesized compounds showed notable antidiabetic activity, comparable to the standard drug Acarbose. eurjchem.comresearchgate.net
4-Substituted Pyridine-3-SulfonamidesCarbonic Anhydrase InhibitionCompounds exhibited a broad range of inhibitory activity against various carbonic anhydrase isoforms, with some showing high selectivity for cancer-associated isoforms. mdpi.comnih.gov
Pyridine-Based Sulfa DrugsAntimicrobialAttachment of sulfa drugs to a pyridine ring system led to higher antibacterial and antifungal activities. researchgate.net
Methodological Approaches in Pyridine Sulfonamide Research
MethodologyPurposeExample Application
Nuclear Magnetic Resonance (NMR)Structural elucidation of synthesized compounds.¹H NMR and ¹³C NMR were used to confirm the structures of novel pyridine-based sulfonamides. eurjchem.comresearchgate.net
Mass Spectrometry (MS)Determination of molecular weight and confirmation of molecular formula.Used to verify the mass of newly synthesized pyridine acyl sulfonamides.
X-ray CrystallographyDetermination of the three-dimensional structure of a compound.Confirmed the 1,4-substitution pattern of 1,2,3-triazole rings in a series of 4-substituted pyridine-3-sulfonamides. mdpi.com
Molecular DockingIn silico prediction of the binding mode of a compound to its biological target.Used to determine the probable binding model of a potent COX-2 inhibitor in the enzyme's active site. mdpi.comnih.gov
In Vitro Enzyme Inhibition AssaysQuantification of the inhibitory activity of a compound against a specific enzyme.IC50 values were determined for pyridine acyl sulfonamides against COX-2. mdpi.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

N-ethyl-5-methylpyridine-2-sulfonamide

InChI

InChI=1S/C8H12N2O2S/c1-3-10-13(11,12)8-5-4-7(2)6-9-8/h4-6,10H,3H2,1-2H3

InChI Key

NWFRQZKUDPBINT-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=NC=C(C=C1)C

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for N Ethyl 5 Methylpyridine 2 Sulfonamide

Foundational Synthetic Pathways to N-ethyl-5-methylpyridine-2-sulfonamide

The traditional approaches to synthesizing this compound rely on fundamental reactions that are cornerstones of organic synthesis. These methods typically involve the creation of a key intermediate, 5-methylpyridine-2-sulfonyl chloride, followed by its reaction with ethylamine.

The most conventional and widely practiced method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. cbijournal.com In the context of this compound, this translates to the reaction between 5-methylpyridine-2-sulfonyl chloride and ethylamine. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.com

The critical precursor, 5-methylpyridine-2-sulfonyl chloride, can be synthesized through several established routes:

Oxidative Chlorination of Thiols: This involves the oxidation of the corresponding thiol (5-methylpyridine-2-thiol) in the presence of a chlorinating agent. A common reagent system for this transformation is chlorine gas in an aqueous medium or N-chlorosuccinimide (NCS). chemicalbook.com

From Amino Pyridines (Sandmeyer-type reaction): An alternative route starts with 2-amino-5-methylpyridine. The amino group is converted into a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid (e.g., HCl). The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the desired sulfonyl chloride. rsc.org

These classical methods, while reliable, often require harsh conditions and may have limitations regarding functional group tolerance. nih.gov

Functionalizing a pre-existing 5-methylpyridine ring at the C2 position to introduce the sulfonamide group (or its precursor) is a key strategic consideration. The pyridine ring is electron-deficient, which makes it less reactive towards electrophilic aromatic substitution compared to benzene. The functionalization is further complicated by the directing effects of the ring nitrogen and the methyl group.

A common strategy to enhance reactivity and control regioselectivity involves the formation of a pyridine N-oxide. The N-oxide group activates the C2 and C4 positions towards electrophilic attack. Therefore, 3-methylpyridine-1-oxide can be used as a starting material to facilitate the introduction of a sulfur-based functional group at the C2 position, which can then be converted to the required sulfonyl chloride. niscair.res.in

Direct C-H functionalization is a more modern approach that aims to directly convert a C-H bond on the pyridine ring into a C-S bond, bypassing the need for pre-functionalized substrates. While challenging, methods for the direct sulfonylation of pyridines are emerging, although regioselectivity can be an issue. d-nb.info For instance, direct C-H sulfonylation of pyridine itself often favors the C4 position. d-nb.info

The final and crucial step in many synthetic routes is the formation of the S-N bond through an amine coupling reaction. In the classical approach, this is the nucleophilic substitution reaction between the electrophilic sulfur atom of 5-methylpyridine-2-sulfonyl chloride and the nucleophilic nitrogen atom of ethylamine. eurjchem.comresearchgate.net

The reaction conditions are generally mild and straightforward. A typical procedure involves dissolving the sulfonyl chloride in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) and then adding ethylamine, often in the presence of a non-nucleophilic base to scavenge the HCl produced. cbijournal.com

Table 1: Comparison of Foundational Synthetic Steps
Synthetic StepKey ReagentsGeneral ConditionsAdvantagesDisadvantages
Sulfonyl Chloride Synthesis (from Amine)1. NaNO₂, HCl 2. SO₂, CuClDiazotization at low temp.; subsequent reaction with SO₂Utilizes readily available amino-pyridinesMulti-step; diazonium salts can be unstable
Pyridine N-Oxide Activationm-CPBA or H₂O₂Oxidation of the pyridine nitrogenActivates C2/C4 positions for functionalization Adds extra steps (oxidation and subsequent reduction)
Amine Coupling (Classical)Ethylamine, Triethylamine (or Pyridine)Inert solvent (e.g., DCM), room temperatureHigh-yielding, reliable, simple procedure cbijournal.comRequires pre-synthesis of the sulfonyl chloride

Advanced Synthetic Modifications and Optimization for this compound

Recent advancements in organic synthesis have led to more sophisticated and efficient methods for preparing sulfonamides and their derivatives. These methods often employ catalytic systems to improve reaction conditions, yields, and selectivity.

The synthesis of analogues of this compound, where the sulfonamide group is at a different position (e.g., C3 or C4) or with additional substituents, requires precise control over the reaction's chemo- and regioselectivity. The inherent electronic properties of the 5-methylpyridine ring make this a non-trivial challenge.

Strategies to achieve regioselectivity include:

Directed C-H Functionalization: By introducing a directing group at a specific position on the pyridine ring, it is possible to guide a metal catalyst to functionalize an adjacent C-H bond. While this often targets ortho positions, more complex directing groups can enable meta or para functionalization. acs.org

Lewis Acid Activation: The pyridine ring can be activated towards nucleophilic attack by coordination with a Lewis acid. This approach has been used for the regioselective phosphonation of pyridines at the C4 position and could potentially be adapted for sulfonylation. acs.org

Exploiting Differential Reactivity: In polysubstituted pyridines, different leaving groups can be made to react selectively under different catalytic conditions. For example, the differential reactivity of bromide and fluorosulfate (B1228806) groups in palladium-catalyzed Suzuki reactions allows for the stepwise and chemoselective synthesis of polysubstituted pyridines. nih.gov

Transition metal catalysis has revolutionized the synthesis of complex molecules, including sulfonamides. These methods can offer milder reaction conditions, broader substrate scope, and access to novel synthetic pathways.

Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for C-N bond formation (Buchwald-Hartwig amination) and C-S bond formation. acs.orgwiley.com A modern approach to the sulfonyl chloride precursor involves the palladium-catalyzed chlorosulfonylation of an arylboronic acid with sulfuryl chloride. nih.gov This method could be applied to 5-methylpyridine-2-boronic acid. Subsequently, palladium catalysis can also be used for the coupling of the resulting sulfonyl chloride with amines. nih.gov

Copper-Catalyzed Reactions: Copper catalysis is widely used for the synthesis of sulfonamides. dntb.gov.ua Methods include the coupling of primary sulfonamides with heteroaryl halides, which could be used to synthesize N-(5-methylpyridin-2-yl)sulfonamides from 2-halo-5-methylpyridine. acs.org Copper catalysts also enable three-component reactions that assemble sulfonamides from arylboronic acids, nitroarenes, and a sulfur dioxide source like potassium metabisulfite. rsc.org This offers a convergent approach to building the target molecule.

Ruthenium-Catalyzed Reactions: Ruthenium catalysts have been developed for the direct C-H sulfonylation of pyridone derivatives and the meta-sulfonation of 2-phenylpyridines. acs.orgnih.gov These methods showcase the potential of catalyst design to achieve specific regioselectivities that are difficult to obtain through classical methods.

Table 2: Overview of Catalytic Approaches
Catalyst TypeReaction TypeKey ReactantsPotential Application for Target Synthesis
Palladium (Pd)Chlorosulfonylation nih.govPyridine-boronic acid, SO₂Cl₂Synthesis of 5-methylpyridine-2-sulfonyl chloride
Palladium (Pd)Buchwald-Hartwig Amination acs.orgAryl halide, AmineCoupling of 2-halo-5-methylpyridine with ethylsulfonamide
Copper (Cu)N-Heteroarylation acs.orgPrimary sulfonamide, Heteroaryl halideCoupling of a sulfonamide with 2-halo-5-methylpyridine
Copper (Cu)Three-Component Coupling rsc.orgArylboronic acid, Nitroarene, SO₂ sourceConvergent synthesis of N-arylsulfonamides
Ruthenium (Ru)Directed C-H Sulfonylation acs.orgnih.govPyridine derivative, Sulfonyl chlorideRegioselective synthesis of analogues

Green Chemistry Principles Applied to this compound Synthesis

The synthesis of this compound, while not extensively detailed in dedicated literature, can be approached through established reactions for sulfonamide formation, adapted to align with the principles of green chemistry. The conventional synthesis would likely involve the reaction of 5-methylpyridine-2-sulfonyl chloride with ethylamine. Green chemistry seeks to improve upon such traditional methods by reducing waste, minimizing hazardous substance use, and improving energy efficiency. mdpi.com

Several green strategies are applicable to the synthesis of pyridine and sulfonamide derivatives and can be extrapolated for the target compound. nih.govnih.gov These include the use of environmentally benign solvents, catalyst-mediated synthesis, and energy-efficient reaction conditions like microwave or ultrasound assistance. nih.govnih.gov For instance, the formation of sulfonamides has been successfully demonstrated in aqueous media or using biodegradable solvents like polyethylene (B3416737) glycol (PEG), which significantly reduces the reliance on volatile and often toxic organic solvents. researchgate.net

Flow chemistry presents another powerful green tool, offering enhanced safety, efficiency, and scalability for sulfonamide synthesis. nih.gov This technique allows for precise control over reaction parameters, minimizing byproduct formation and enabling easier purification. nih.gov Furthermore, the development of catalytic systems, such as the use of ionic liquids or recyclable solid acid catalysts for pyridine synthesis, points toward more sustainable pathways for producing the necessary precursors. rsc.orgnih.govnih.gov A one-pot, multicomponent reaction approach, where starting materials are combined in a single step to form the final product, represents a highly efficient strategy that aligns with green chemistry's emphasis on atom economy and waste reduction. nih.gov

Green Chemistry PrincipleApplication to this compound SynthesisPotential Benefits
Use of Safer SolventsEmploying water, supercritical CO2, or biodegradable solvents like PEG for the reaction between 5-methylpyridine-2-sulfonyl chloride and ethylamine. researchgate.netReduced environmental pollution and worker exposure to hazardous materials.
Energy EfficiencyUtilizing microwave irradiation or ultrasound-assisted synthesis to accelerate the reaction. nih.govnih.govShorter reaction times, lower energy consumption, and potentially higher yields.
CatalysisUsing recyclable catalysts for the synthesis of the 5-methylpyridine precursor or for the sulfonamide formation step. nih.govIncreased reaction efficiency, reduced waste from stoichiometric reagents, and catalyst reusability.
Atom EconomyDesigning a one-pot synthesis that combines multiple steps without isolating intermediates. nih.govMaximizes the incorporation of starting materials into the final product, minimizing waste.
Process IntensificationImplementing continuous flow synthesis methods. nih.govImproved safety, scalability, and product consistency; reduced waste. nih.gov

Derivatization Strategies of this compound for Structure-Property Relationship Studies

Derivatization is a cornerstone of medicinal chemistry, allowing for the systematic modification of a lead compound to optimize its biological activity, selectivity, and pharmacokinetic properties. The this compound structure offers three primary sites for modification: the N-ethyl group, the pyridine ring, and the sulfonamide linker.

Modifications at the Ethyl Substituent

Potential Modifications Include:

Chain Length Variation: Utilizing amines with varying alkyl chain lengths (e.g., methyl, propyl, butyl) to probe the effects of size and lipophilicity.

Branching: Incorporating branched alkyl groups (e.g., isopropyl, isobutyl) to introduce steric hindrance, which can influence binding selectivity.

Alicyclic and Aromatic Amines: Using amines such as cyclopropylamine, aniline, or benzylamine (B48309) to introduce conformational rigidity or aromatic interactions.

Functionalization: Employing amines bearing additional functional groups like hydroxyls (e.g., ethanolamine), ethers (e.g., 2-methoxyethylamine), or halogens to modulate polarity, solubility, and potential hydrogen bonding interactions.

Modifying AmineResulting N-SubstituentRationale for Modification
PropylamineN-propylInvestigate effect of increased alkyl chain length.
IsopropylamineN-isopropylIntroduce steric bulk near the sulfonamide nitrogen.
AnilineN-phenylIncorporate an aromatic ring for potential π-stacking interactions.
EthanolamineN-(2-hydroxyethyl)Add a hydrogen bond donor/acceptor to increase polarity.
MorpholineN-morpholinylIntroduce a cyclic, polar, and metabolically stable moiety.

Modifications of the Pyridine Ring System

The pyridine ring provides a versatile platform for structural modifications. The existing methyl group at the 5-position and the electronically distinct positions on the aromatic ring itself are key targets for derivatization.

Potential Modifications Include:

Oxidation of the Methyl Group: The 5-methyl group can be oxidized to various states, such as a hydroxymethyl, aldehyde, or carboxylic acid group. This introduces polarity and potential interaction points for hydrogen bonding or salt formation. For example, oxidation of the related 5-ethyl-2-methylpyridine (B142974) can yield nicotinic acid. wikipedia.org

Halogenation: Introduction of halogen atoms (F, Cl, Br) at available positions on the pyridine ring can modulate the electronic properties of the ring and influence metabolic stability and binding affinity.

Cross-Coupling Reactions: If the pyridine ring is first halogenated, it can undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new alkyl, aryl, or amino substituents.

Dearomatization: Catalytic hydroboration or hydrosilylation can be employed to convert the aromatic pyridine ring into a non-aromatic dihydropyridine (B1217469) derivative, drastically altering the geometry and electronic nature of the scaffold. nih.gov

Modifications at the Sulfonamide Moiety

The sulfonamide group itself, a critical pharmacophore in many drugs, can be altered to fine-tune the compound's properties. rsc.org While the replacement of the N-ethyl group is the most common strategy (as discussed in 2.3.1), other modifications are conceivable.

Potential Modifications Include:

Sulfamide (B24259) Formation: The core structure could be altered to a sulfamide by reacting a diamine with sulfuryl chloride, or by reacting an existing amine with a sulfamoyl chloride, creating an N-SO₂-N linkage. cymitquimica.com

Inverse Sulfonamides: Synthesizing the isomeric "inverse" sulfonamide, where the amine is attached to the pyridine ring and the sulfonyl chloride is derived from an ethyl precursor (ethanesulfonyl chloride), would result in a pyridine-2-yl-sulfonamide. This repositions the functional groups and alters the vectoral projection of substituents.

Development of this compound Scaffolds

The core structure of this compound serves as a privileged scaffold for the development of compound libraries aimed at drug discovery. nih.govmdpi.com By systematically applying the derivatization strategies outlined above, a large and diverse set of analogues can be generated for high-throughput screening.

The development of such a scaffold-based library involves a combinatorial approach. For example, a matrix of derivatives can be planned by reacting a set of 5-substituted-pyridine-2-sulfonyl chlorides with a diverse library of amines. This approach allows for a rapid exploration of the chemical space around the parent molecule. The pyridine-sulfonamide hybrid is a recognized scaffold for developing new therapeutic agents. nih.gov The strategic combination of modifications—altering the N-alkyl group, functionalizing the pyridine ring, and exploring bioisosteric replacements for the sulfonamide linker—enables a comprehensive investigation of structure-property relationships, paving the way for the identification of compounds with enhanced performance characteristics.

Advanced Structural Characterization and Conformational Analysis of N Ethyl 5 Methylpyridine 2 Sulfonamide

Spectroscopic Investigations for Elucidating N-ethyl-5-methylpyridine-2-sulfonamide Structure

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR, Raman), mass spectrometry, and electronic spectroscopy collectively offer a comprehensive characterization of its molecular structure.

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, the exact placement of the ethyl, methyl, and sulfonamide groups on the pyridine (B92270) ring can be unequivocally confirmed.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, as well as the aliphatic protons of the methyl and ethyl substituents. The proton of the sulfonamide N-H group typically appears as a singlet. rsc.org Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, including the aromatic carbons of the pyridine ring and the aliphatic carbons of the substituents. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shift ranges for similar pyridine-sulfonamide structures.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Pyridine-H3~7.8-8.0~125-130Aromatic proton, doublet
Pyridine-H4~7.6-7.8~135-140Aromatic proton, doublet
Pyridine-H6~8.4-8.6~148-152Aromatic proton, singlet/narrow doublet
5-CH₃ (Pyridine)~2.3-2.5~18-22Singlet
N-H (Sulfonamide)~8.5-10.0-Broad singlet, exchangeable with D₂O
CH₂ (Ethyl)~3.1-3.3~40-45Quartet, coupled to CH₃
CH₃ (Ethyl)~1.1-1.3~14-16Triplet, coupled to CH₂
Pyridine-C2-~155-160Carbon attached to sulfonamide
Pyridine-C5-~130-135Carbon attached to methyl group

To further substantiate the structure, multi-dimensional NMR experiments are employed. nih.gov

COSY (Correlation Spectroscopy): This technique would reveal proton-proton couplings, for instance, confirming the connectivity within the ethyl group by showing a cross-peak between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals corresponding to each protonated carbon, such as linking the pyridine ring protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes longer-range (2-3 bond) correlations between protons and carbons. This is crucial for confirming the substitution pattern. For example, correlations would be expected between the protons of the 5-methyl group and carbons C4, C5, and C6 of the pyridine ring, and between the N-H proton and the C2 carbon of the pyridine ring.

Solid-state NMR (ssNMR) provides insight into the structure and dynamics of this compound in its crystalline or amorphous solid forms. Unlike solution NMR, ssNMR can detect differences arising from molecular packing and intermolecular interactions, such as hydrogen bonding involving the sulfonamide group. dur.ac.uknih.gov Studies on related sulfonamides have used ¹³C and ¹⁵N ssNMR to investigate polymorphism, where different crystalline forms of the same compound exhibit distinct spectral signatures. dur.ac.uktechnion.ac.ilresearchgate.net This technique can also reveal information about molecular motion, such as the rotation of the pyridine ring or movement in the ethyl side chain, even in the solid state. technion.ac.ilox.ac.uk

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes. asianpubs.org

For this compound, the key vibrational bands would include:

Sulfonamide Group: Strong asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The S-N stretching vibration typically appears around 920-890 cm⁻¹. rsc.org

Pyridine Ring: Characteristic C=C and C=N ring stretching vibrations are observed in the 1630-1430 cm⁻¹ region. asianpubs.org C-H stretching vibrations for the aromatic ring appear above 3000 cm⁻¹.

Alkyl Groups: C-H stretching vibrations for the methyl and ethyl groups are found in the 3000-2850 cm⁻¹ range.

N-H Bond: The N-H stretching vibration of the sulfonamide group is typically observed as a band in the 3300-3200 cm⁻¹ region. rsc.org

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
N-H (Sulfonamide)Stretching3300 - 3200Medium
C-H (Aromatic)Stretching3100 - 3000Medium-Weak
C-H (Aliphatic)Stretching3000 - 2850Medium-Strong
C=C, C=N (Pyridine Ring)Stretching1630 - 1430Medium-Strong
S=O (Sulfonamide)Asymmetric Stretching1370 - 1330Strong
S=O (Sulfonamide)Symmetric Stretching1180 - 1160Strong
C-SStretching760 - 730Medium
S-NStretching920 - 890Medium

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be readily observed, confirming the molecular mass.

Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the parent ion, providing evidence for the compound's structure. For aromatic sulfonamides, a characteristic fragmentation pathway involves the elimination of sulfur dioxide (SO₂), a loss of 64 mass units. nih.gov Other expected fragmentation pathways for this compound would include:

Cleavage of the N-ethyl bond.

Loss of the entire ethyl group.

Fission of the sulfur-nitrogen bond.

Fragmentation of the pyridine ring structure.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Based on a molecular weight of 214.28 g/mol )

Predicted m/zIon FormulaProposed Identity/Loss
215.08[C₉H₁₅N₂O₂S]⁺Protonated Molecule [M+H]⁺
151.06[C₉H₁₅N₂]⁺Loss of SO₂ from [M+H]⁺
186.05[C₇H₈N₂O₂S]⁺Loss of ethylene (B1197577) (C₂H₄) from [M+H]⁺
135.06[C₇H₇N₂S]⁺Fragment from S-N bond cleavage
107.07[C₇H₉N]⁺5-ethyl-2-methylpyridine (B142974) fragment

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic transitions within the molecule. The main chromophore in this compound is the substituted pyridine ring. Pyridine and its derivatives typically exhibit absorption bands in the UV region. uclm.es For 5-ethyl-2-methylpyridine, a related structure, maximum absorptions are noted around 270-280 nm. nih.gov The presence of the sulfonamide group, an electron-withdrawing group, can influence the position and intensity of these absorption bands.

Fluorescence (emission) spectroscopy could also be applied. While the intrinsic fluorescence of pyridine-sulfonamides may vary, this technique can be highly sensitive to the local environment of the molecule, including solvent polarity and binding interactions, potentially offering insights into its conformational dynamics.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

X-ray Diffraction Studies of this compound Crystalline Forms

X-ray diffraction is a powerful technique for determining the precise arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Crystallography for Absolute Configuration and Molecular Packing

A hypothetical table of crystallographic data that could be obtained is presented below:

Parameter Value
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
ZValue

Powder X-ray Diffraction for Polymorphism and Amorphous Forms

Powder X-ray diffraction (PXRD) is an essential tool for characterizing the bulk properties of a solid sample. It is particularly important for identifying different crystalline forms, known as polymorphs, which can have distinct physical properties. A PXRD pattern serves as a fingerprint for a specific crystalline phase. The presence of broad, diffuse peaks instead of sharp Bragg reflections would indicate an amorphous, or non-crystalline, form of this compound.

Co-crystallization and Salt Formation Studies involving this compound

Co-crystallization is a technique used to create new solid forms of a compound by combining it with a second, different molecule (a coformer). This can be used to modify the physicochemical properties of the target molecule. Studies in this area would involve screening a variety of coformers to see if they can form co-crystals with this compound. Similarly, if the molecule has acidic or basic sites, salt formation with appropriate counter-ions could be explored. The resulting products would be characterized by techniques such as PXRD and single-crystal X-ray diffraction.

Conformational Analysis and Intramolecular Interactions in this compound

Conformational analysis examines the different spatial arrangements of atoms that can be achieved through rotation about single bonds.

Rotational Barriers and Conformational Preferences

The ethyl group and the sulfonamide group in this compound can rotate relative to the pyridine ring. Computational modeling, using methods such as density functional theory (DFT), would be a primary tool to investigate the energy landscape of these rotations. Such studies would identify the most stable conformations (energy minima) and the energy barriers to rotation between them. This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules.

A hypothetical data table summarizing conformational analysis results is shown below:

Dihedral Angle Conformer Relative Energy (kcal/mol) Rotational Barrier (kcal/mol)
C-S-N-Ce.g., Anti0.0Value
C-S-N-Ce.g., GaucheValueValue

Non-Covalent Interactions and Supramolecular Assembly of this compound

Hydrogen Bonding: The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor (the N-H group) and acceptor (the oxygen atoms). This functionality is central to the formation of robust intermolecular connections. In the case of this compound, the nitrogen atom of the pyridine ring also acts as a potential hydrogen bond acceptor.

It is common for sulfonamide derivatives to form dimeric or catemeric (chain-like) structures through N-H···O hydrogen bonds. For instance, molecules can assemble into centrosymmetric dimers via a pair of N-H···O=S interactions. The specific parameters of these bonds, such as donor-acceptor distances and angles, are crucial for the stability of the resulting supramolecular synthons.

π-π Stacking and Other Interactions: The pyridine ring in this compound introduces the possibility of π-π stacking interactions. The presence of electron-donating groups, such as the methyl and ethyl substituents, can influence the electronic nature of the aromatic ring and its propensity for such stacking. rsc.org In related sulfonamide structures, the conformation of the molecule can either facilitate or hinder intramolecular π-π interactions. rsc.org For intermolecular stacking, the relative orientation of the pyridine rings in the crystal lattice would be the determining factor.

Interactive Data Table of Potential Non-Covalent Interactions:

Below is a table summarizing the potential non-covalent interactions that could be present in the crystal structure of this compound, based on the analysis of its functional groups and related known structures.

Interaction TypeDonorAcceptorTypical Distance (Å)Potential Motif
Hydrogen BondN-H (sulfonamide)O=S (sulfonamide)2.8 - 3.2Dimer, Chain
Hydrogen BondN-H (sulfonamide)N (pyridine)2.9 - 3.3Chain, Sheet
π-π StackingPyridine RingPyridine Ring3.3 - 3.8Stacked columns
C-H···O InteractionC-H (ethyl/methyl/pyridine)O=S (sulfonamide)3.0 - 3.8Network stabilization
C-H···π InteractionC-H (ethyl/methyl)Pyridine Ring2.5 - 2.9 (H to ring centroid)Herringbone, T-shaped

Computational and Theoretical Investigations of N Ethyl 5 Methylpyridine 2 Sulfonamide

General Principles of Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules.

General Principles of Molecular Dynamics Simulations

Molecular dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time.

Prediction of N-ethyl-5-methylpyridine-2-sulfonamide Reactivity and Reaction Pathways

The reactivity of this compound is governed by its electronic and structural properties. Computational methods, such as Density Functional Theory (DFT), are instrumental in predicting where and how this molecule is likely to react. nih.gov Analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) and electrostatic potential map can reveal regions susceptible to nucleophilic or electrophilic attack. For instance, the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the sulfonamide group are expected to be electron-rich, making them potential sites for interaction with electrophiles. Conversely, the sulfur atom and the pyridine ring carbons might be susceptible to nucleophilic attack.

In any chemical reaction, the transition state represents the highest energy point along the reaction coordinate, acting as a barrier that must be overcome for the reaction to proceed. wikipedia.orgbritannica.com Characterizing the transition state is crucial for understanding the reaction mechanism and calculating reaction rates. wikipedia.org For this compound, computational methods can be used to locate and characterize the transition states for various potential reactions, such as nucleophilic substitution at the sulfonyl group or electrophilic addition to the pyridine ring.

These calculations involve optimizing the geometry of the transition state structure and performing a frequency analysis to confirm that it is a true saddle point on the potential energy surface (i.e., it has one imaginary frequency). The energy of the transition state, relative to the reactants, provides the activation energy for the reaction.

Below is a hypothetical data table illustrating the kind of information that would be generated from a transition state analysis for a representative reaction of this compound, such as hydrolysis of the sulfonamide bond.

Reaction CoordinateActivation Energy (kcal/mol)Key Bond Distances in Transition State (Å)Imaginary Frequency (cm⁻¹)
S-N bond cleavage25.8S-N: 2.15, S-O(H₂O): 1.98-350
C-S bond cleavage45.2C-S: 2.35, C-Nu: 2.10-420
Pyridine N-protonation15.3N-H: 1.50-280

Note: The data in this table is illustrative and represents the type of output from computational calculations, not experimentally verified values for this compound.

A reaction coordinate diagram, or energy profile, visually represents the energy of a system as it progresses from reactants to products through the transition state. nih.gov By mapping the reaction coordinate, chemists can gain a deeper understanding of the mechanism of a reaction. nih.gov For this compound, computational software can be used to perform an Intrinsic Reaction Coordinate (IRC) calculation. This traces the minimum energy path from the transition state down to the reactants and products, confirming that the identified transition state connects the desired species.

Chemical Reactivity and Mechanistic Studies of N Ethyl 5 Methylpyridine 2 Sulfonamide

Acid-Base Properties and Protonation/Deprotonation Equilibria of N-ethyl-5-methylpyridine-2-sulfonamide

The acid-base properties of this compound are characterized by two main equilibria: the protonation of the pyridine (B92270) nitrogen and the deprotonation of the sulfonamide nitrogen.

The pyridine nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, making it a basic site. The basicity of this nitrogen is influenced by the electronic effects of the substituents on the pyridine ring. The precursor to the sulfonamide, 5-ethyl-2-methylpyridine (B142974), has a reported pKa of 6.51 for its conjugate acid. This value provides a baseline for the basicity of the pyridine nitrogen in this compound. The presence of the electron-withdrawing sulfonamide group at the 2-position is expected to decrease the electron density on the pyridine nitrogen, thereby reducing its basicity compared to the parent 5-ethyl-2-methylpyridine.

The sulfonamide proton (-SO₂NH-) is acidic and can be removed by a base. The acidity of this proton is enhanced by the strong electron-withdrawing nature of the two sulfonyl oxygen atoms, which stabilize the resulting conjugate base (the sulfonamidate anion) through resonance. The pKa of the sulfonamide proton in related aromatic sulfonamides can vary depending on the substituents on the aromatic ring. For this compound, the electron-withdrawing character of the pyridine ring contributes to the acidity of the sulfonamide proton.

The protonation and deprotonation equilibria can be summarized as follows:

Protonation of Pyridine Nitrogen: In acidic conditions, the pyridine nitrogen is protonated to form a pyridinium (B92312) ion.

Deprotonation of Sulfonamide Nitrogen: In basic conditions, the sulfonamide proton is removed to form a sulfonamidate anion.

These acid-base properties are crucial in determining the molecule's behavior in different chemical environments and its potential as a ligand for metal ions.

Functional GroupAcid/Base CharacterKey Influencing FactorsExpected pKa Range (Conjugate Acid)
Pyridine NitrogenBasicElectron-withdrawing sulfonamide group at C2< 6.51
Sulfonamide N-HAcidicElectron-withdrawing sulfonyl group and pyridine ring~9-11

Electrophilic and Nucleophilic Reactions of this compound

The reactivity of this compound towards electrophiles and nucleophiles is centered on both the sulfonamide nitrogen and the pyridine ring.

The sulfonamide nitrogen in this compound can act as a nucleophile, although its nucleophilicity is significantly reduced compared to amines due to the adjacent electron-withdrawing sulfonyl group. However, upon deprotonation to form the sulfonamidate anion, its nucleophilicity is greatly enhanced.

This enhanced nucleophilicity allows the sulfonamidate anion to participate in reactions with various electrophiles, such as alkyl halides and acylating agents. These reactions, known as N-alkylation and N-acylation, respectively, lead to the formation of N,N-disubstituted sulfonamides. For instance, reaction with an alkyl halide (R-X) would yield N-alkyl-N-ethyl-5-methylpyridine-2-sulfonamide. Similarly, reaction with an acyl chloride (RCOCl) would produce an N-acyl-N-ethyl-5-methylpyridine-2-sulfonamide. researchgate.net

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). uoanbar.edu.iqquimicaorganica.org In this compound, the sulfonamide group at the 2-position could potentially act as a leaving group under certain conditions, although this is generally not a facile process for sulfonamides. The presence of the methyl and ethyl groups will also sterically influence the approach of incoming nucleophiles.

Transition Metal-Mediated Transformations Involving this compound

The presence of both a pyridine nitrogen and a sulfonamide group makes this compound a versatile ligand for coordinating with transition metals.

This compound can act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and one of the sulfonamide oxygen atoms or, upon deprotonation, the sulfonamide nitrogen. The coordination mode can be influenced by the nature of the metal ion, the reaction conditions, and the presence of other ligands.

N,O-Coordination: The pyridine nitrogen and a sulfonyl oxygen can form a chelate ring with a metal ion.

N,N-Coordination: Upon deprotonation of the sulfonamide, the resulting sulfonamidate nitrogen can coordinate to the metal center along with the pyridine nitrogen, forming a stable chelate ring.

The formation of stable complexes with various transition metals such as copper, zinc, palladium, and others is anticipated based on studies of similar pyridine-sulfonamide ligands. researchgate.netnih.gov The coordination geometry around the metal center will depend on the metal's preferred coordination number and the steric bulk of the ligand.

Potential Donor AtomsCoordination ModeFactors Influencing Coordination
Pyridine Nitrogen, Sulfonyl OxygenBidentate (N,O)Neutral ligand, hard metal ions
Pyridine Nitrogen, Sulfonamidate NitrogenBidentate (N,N)Deprotonated ligand, soft metal ions

Transition metal complexes of pyridine-sulfonamide ligands have shown promise in various catalytic applications. nih.gov The electronic and steric properties of the ligand can be tuned by modifying the substituents on the pyridine ring and the sulfonamide nitrogen, which in turn influences the catalytic activity of the metal complex.

Complexes of this compound with metals like palladium could potentially be active as catalysts in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions. researchgate.netnih.gov The pyridine-sulfonamide ligand can stabilize the metal center in different oxidation states and facilitate the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.

Furthermore, the reactivity of the C-H bonds on the pyridine ring could be exploited in transition metal-catalyzed C-H activation/functionalization reactions, allowing for the introduction of new functional groups onto the heterocyclic core. The sulfonamide group can act as a directing group in such transformations, guiding the metal catalyst to a specific C-H bond.

While specific catalytic applications of this compound are not extensively documented, the general utility of related pyridine-based ligands in catalysis suggests its potential in this field. nih.govunimi.itresearchgate.net

Photochemical and Electrochemical Behavior of this compound

The interplay between the aromatic pyridine ring and the electron-withdrawing sulfonamide group suggests that this compound is susceptible to both photochemical and electrochemical transformations. The pyridine ring can absorb light and participate in redox reactions, while the sulfonamide group influences the molecule's electronic properties and can be a site for specific degradation pathways.

The photostability of this compound is anticipated to be dependent on factors such as the wavelength of incident light, the presence of photosensitizing agents, and the nature of the solvent. Aromatic sulfonamides are known to undergo photodegradation through various mechanisms.

A primary photodegradation route for sulfonamides involves the homolytic cleavage of the sulfur-nitrogen (S-N) bond upon absorption of UV light. This process would yield a 5-methylpyridine-2-sulfonyl radical and an N-ethylamino radical. These resulting radical species are highly reactive and can engage in subsequent reactions, such as hydrogen abstraction from surrounding molecules or recombination to form various photoproducts.

Additionally, the pyridine ring itself is a chromophore and can be susceptible to photochemical attack. In the presence of oxygen and photosensitizers, photochemically generated reactive oxygen species (ROS), including hydroxyl radicals (•OH), can lead to the hydroxylation of the pyridine ring or potentially its cleavage. The alkyl groups (methyl and ethyl) attached to the pyridine ring and the sulfonamide nitrogen may also be vulnerable to photo-oxidative processes.

Illustrative Photodegradation Profile of a Related Pyridinesulfonamide

The following table presents hypothetical data to illustrate the potential photodegradation kinetics of a compound structurally similar to this compound when exposed to UV radiation.

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent experimental results for this compound.

Irradiation Time (hours)Parent Compound Remaining (%)Major Photoproduct A (%)Major Photoproduct B (%)
010000
282126
4652510
6483814
8305218

In this hypothetical scenario, Photoproduct A could arise from the cleavage of the S-N bond, while Photoproduct B might be a result of modifications to the pyridine ring.

The electrochemical profile of this compound is expected to be defined by redox events centered on the pyridine ring. The sulfonamide group, being strongly electron-withdrawing, will significantly influence these processes.

The pyridine ring can undergo both reduction and oxidation electrochemically. The presence of the sulfonamide group at the 2-position is expected to make the reduction of the pyridine ring occur at less negative potentials compared to unsubstituted pyridine, as it withdraws electron density from the π-system. Conversely, the oxidation of the pyridine ring would be expected to occur at more positive potentials, making it more difficult to oxidize. The electron-donating methyl group at the 5-position would have a counteracting, albeit weaker, effect on these potentials.

While the sulfonamide group is generally electrochemically robust, it can participate in redox chemistry under specific conditions. The nitrogen atom of the sulfonamide could potentially be oxidized at high positive potentials.

Furthermore, the presence of the pyridine nitrogen atom makes this compound a potential ligand for coordinating with metal ions. The resulting metal complexes could possess interesting electrocatalytic properties. For example, complexes of pyridine-based ligands have been explored for their potential in catalyzing reactions such as the electrochemical reduction of carbon dioxide. The electronic character of the sulfonamide group would be transmitted to the metal center, thereby tuning its catalytic activity.

Illustrative Cyclic Voltammetry Data for a Related Pyridinesulfonamide

To conceptualize the potential redox behavior of this compound, the following table provides a hypothetical summary of cyclic voltammetry data for an analogous compound.

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is not based on experimental results for this compound.

Redox ProcessPeak Potential (V vs. SCE)Characteristics
Reduction I-1.15Quasi-reversible, one-electron transfer
Oxidation I+1.60Irreversible

This hypothetical data suggests that the molecule is more readily reduced than oxidized, a characteristic consistent with the electron-deficient nature of the pyridinesulfonamide scaffold.

Investigation of N Ethyl 5 Methylpyridine 2 Sulfonamide in Advanced Materials Science and Analytical Research

Role of N-ethyl-5-methylpyridine-2-sulfonamide in Supramolecular Architectures

There is no available literature detailing the role of this compound in the formation or function of supramolecular architectures.

Self-Assembly Studies and Molecular Recognition

No studies on the self-assembly properties or molecular recognition capabilities of this compound have been published.

Host-Guest Chemistry Involving this compound

There are no documented examples of this compound being utilized in host-guest chemistry.

Potential Applications of this compound in Sensor Development

No research has been published on the potential applications of this compound or its derivatives in the development of sensors.

Chemo- and Biosensors Utilizing this compound Derivatives (focused on sensing mechanism)

There is no information available on the use of this compound derivatives in chemo- or biosensors, and consequently, no information on their sensing mechanisms.

Development of Advanced Analytical Methods for this compound in Research Contexts

No advanced analytical methods specifically developed for the detection or quantification of this compound in research contexts have been described in published literature.

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone of separation science, enabling the isolation of a target compound from a mixture of synthesis by-products, starting materials, and degradation products. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends largely on the analyte's physicochemical properties, such as volatility and thermal stability.

For this compound, a polar and relatively non-volatile molecule, HPLC is the more conventional approach. A reversed-phase HPLC (RP-HPLC) method is typically developed to assess purity. In this setup, the compound is separated on a nonpolar stationary phase (like C18) using a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the main peak provides a qualitative identifier, while the peak area allows for quantitative assessment of purity. Impurities are identified as separate peaks in the chromatogram, and their levels can be quantified relative to the main compound.

Gas Chromatography is generally less suitable for the direct analysis of sulfonamides due to their low volatility and potential for thermal degradation at the high temperatures required for volatilization. However, GC can be employed for the analysis of more volatile precursors or potential impurities. For direct analysis of the sulfonamide itself, a derivatization step would likely be necessary to convert the polar sulfonamide group into a more volatile and thermally stable derivative, allowing for effective separation and detection. chromatographyonline.com

Below is a representative table outlining typical starting parameters for an HPLC method designed for the purity analysis of this compound.

Table 1: Representative HPLC Method Parameters for Purity Profiling

Parameter Condition Purpose
Instrument High-Performance Liquid Chromatograph Standard system for liquid chromatography.
Column C18, 250 mm x 4.6 mm, 5 µm A common reversed-phase column providing good separation for a wide range of organic molecules.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile Acidified mobile phase improves peak shape and ionization efficiency if coupled to a mass spectrometer.
Gradient 0-2 min: 10% B2-20 min: 10% to 90% B20-25 min: 90% B25-30 min: 10% B A gradient elution is used to effectively separate compounds with a range of polarities, ensuring elution of both polar and nonpolar impurities.
Flow Rate 1.0 mL/min A standard flow rate for analytical columns of this dimension.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Injection Vol. 10 µL Standard volume for analytical HPLC.

| Detector | UV-Vis Diode Array Detector (DAD) | Allows for monitoring at multiple wavelengths; the pyridine (B92270) ring provides a strong UV chromophore for detection (e.g., at 260 nm). |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), provide a much higher degree of specificity and sensitivity. They are invaluable for confirming the identity of the main compound and for identifying unknown impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the comprehensive analysis of this compound. After separation via HPLC, the analyte enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information. For this compound (C8H12N2O2S, Mol. Wt.: 200.26), ESI in positive mode would be expected to yield a protonated molecule [M+H]+ at m/z 201.27. Tandem mass spectrometry (LC-MS/MS) can further fragment this parent ion to produce characteristic daughter ions, creating a unique fragmentation pattern that serves as a structural fingerprint for unequivocal identification. nih.gov This is particularly useful for distinguishing between isomers and identifying impurities that may co-elute with the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for identifying volatile or semi-volatile impurities that may be present in the sample. nih.govshimadzu.com As with standard GC, a derivatization step would likely be required for the target sulfonamide. The coupling with a mass spectrometer allows for the identification of these impurities based on their characteristic mass spectra, which are often compared against extensive spectral libraries for confirmation.

Table 2: Representative LC-MS/MS Method Parameters for Identification

Parameter Condition Purpose
Separation HPLC system with parameters from Table 1 Provides chromatographic separation prior to mass analysis.
Ion Source Electrospray Ionization (ESI), Positive Mode ESI is a soft ionization technique suitable for polar molecules. Positive mode is effective for compounds with basic nitrogen atoms like pyridine.
Mass Analyzer Triple Quadrupole (QqQ) or Orbitrap QqQ is excellent for quantitative analysis using Multiple Reaction Monitoring (MRM). Orbitrap provides high mass accuracy for formula determination.
Scan Mode Full Scan (for survey) and MS/MS (for confirmation) Full scan detects all ions in a mass range. MS/MS fragments a specific parent ion for structural confirmation.
Parent Ion [M+H]+ m/z 201.27 The expected mass-to-charge ratio for the protonated molecule.
Example MS/MS Transitions 201.27 → 136.15 (Loss of SO2NH2)201.27 → 94.10 (Pyridine-related fragment) These hypothetical transitions in MRM mode provide high selectivity and sensitivity for quantification and confirmation.
Capillary Voltage 3.5 kV Optimizes the ionization process.

| Gas Temp. | 300 °C | Aids in desolvation of the droplets from the HPLC eluent. |

Q & A

Q. What are the environmental and safety protocols for handling N-ethyl-5-methylpyridine-2-sulfonamide in synthetic workflows?

  • Methodology : Follow waste segregation guidelines for sulfonamide derivatives, using dedicated containers for halogenated byproducts . Monitor airborne particulates via NIOSH Method 5600. For toxicity screening, use Danio rerio (zebrafish) embryos to assess acute aquatic toxicity (LC₅₀ > 100 mg/L recommended) .

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